molecular formula C20H26N4O3 B10992590 N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B10992590
M. Wt: 370.4 g/mol
InChI Key: SSFOWGRDPRSDJU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridazine ring, and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares structural similarities but differs in the position and number of methoxy groups.

    N-{2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide: Contains similar functional groups but has a different core structure.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H26N4O3/c1-26-17-7-5-15(6-8-17)11-12-21-20(25)16-4-3-13-24(14-16)18-9-10-19(27-2)23-22-18/h5-10,16H,3-4,11-14H2,1-2H3,(H,21,25)

InChI Key

SSFOWGRDPRSDJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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